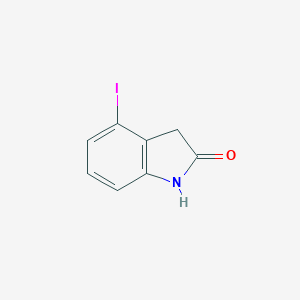

4-iodo-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

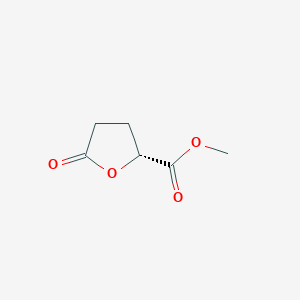

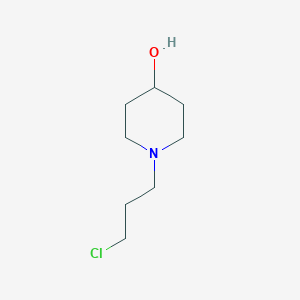

4-Iodo-1,3-dihydro-2H-indol-2-one is a chemical compound with the linear formula C8H6INO . It has a molecular weight of 259.05 . The compound is a brown solid and is stored at temperatures between 0-8°C .

Synthesis Analysis

While specific synthesis methods for 4-iodo-1,3-dihydro-2H-indol-2-one were not found, it’s known that 1,3-dihydro-2H-indol-2-ones derivatives exhibit a wide variety of biodynamic activities . These observations have led to the synthesis of new indole-2-one derivatives .Molecular Structure Analysis

The InChI code for 4-iodo-1,3-dihydro-2H-indol-2-one is 1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4,10-11H . This indicates the presence of iodine, carbon, hydrogen, nitrogen, and oxygen atoms in the compound.Physical And Chemical Properties Analysis

4-Iodo-1,3-dihydro-2H-indol-2-one is a brown solid . It has a molecular weight of 259.05 and its linear formula is C8H6INO . The compound is stored at temperatures between 0-8°C .Applications De Recherche Scientifique

1. Synthesis of Indole Derivatives

- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

- Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

- Results or Outcomes : The investigation of novel methods of synthesis has attracted the attention of the chemical community .

2. 1,3-Dihydro-2H-indol-2-ones Derivatives

- Application Summary : 1,3-dihydro-2H-indol-2-ones derivatives are reported to exhibit a wide variety of biodynamic activities such as antitubercular, anti HIV, fungicidal, antibacterial, anticonvulsant .

- Methods of Application : The synthesis of various 5-substituted-3- [ {5- (6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives was reported using one pot multicomponent-Biginelli reaction via CaCl (2) catalyst .

- Results or Outcomes : The newly synthesized compounds were tested for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H (37)Rv, in vitro antibacterial activity against selected human pathogens, and antifungal activity against Candida albicans, Aspergillus niger, Aspergillus clavatus strains .

3. Indole Derivatives in Alkaloids

- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

- Results or Outcomes : The investigation of novel methods of synthesis has attracted the attention of the chemical community .

4. 1,3-Dihydro-2H-indol-2-ones in Ropinirole Synthesis

- Application Summary : 1,3-dihydro-2H-indol-2-one is an important intermediate in the synthesis of ropinirole, a drug used for the treatment of Parkinson’s disease and restless legs syndrome .

- Results or Outcomes : Ropinirole has a neuroprotective effect and is currently being developed and widely used for treatment of Parkinson’s disease .

5. Tetrahydroindole Derivatives in Drug Development

- Application Summary : Tetrahydroindole derivatives are known among drugs for treatment of schizophrenia, selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, inhibitors of platelet aggregation .

- Results or Outcomes : The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .

6. Indole Derivatives in Alkaloids

- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

- Results or Outcomes : The investigation of novel methods of synthesis has attracted the attention of the chemical community .

7. 1,3-Dihydro-2H-indol-2-ones in Ropinirole Synthesis

- Application Summary : 1,3-dihydro-2H-indol-2-one is an important intermediate in the synthesis of ropinirole, a drug used for the treatment of Parkinson’s disease and restless legs syndrome .

- Results or Outcomes : Ropinirole has a neuroprotective effect and is currently being developed and widely used for treatment of Parkinson’s disease .

8. Tetrahydroindole Derivatives in Drug Development

- Application Summary : Tetrahydroindole derivatives are known among drugs for treatment of schizophrenia, selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, inhibitors of platelet aggregation .

- Results or Outcomes : The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .

Safety And Hazards

Propriétés

IUPAC Name |

4-iodo-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVJYSYFLBFUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2I)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448508 |

Source

|

| Record name | 4-Iodo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1,3-dihydro-2H-indol-2-one | |

CAS RN |

179536-52-8 |

Source

|

| Record name | 4-Iodo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)